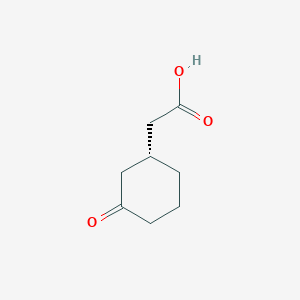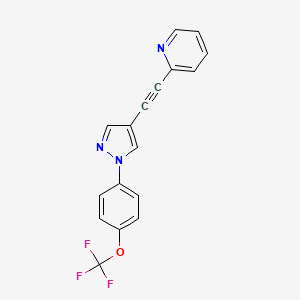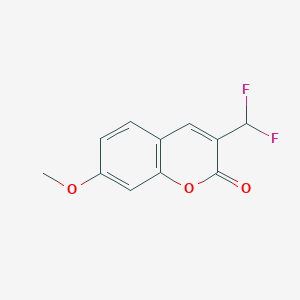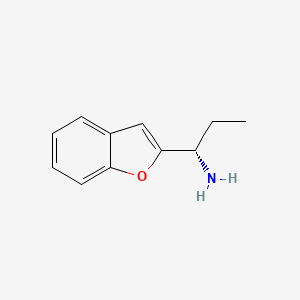
5-(1-(3,4-Dimethoxy-5-(methylselanyl)phenyl)vinyl)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-(3,4-Dimethoxy-5-(methylselanyl)phenyl)vinyl)-2-methoxyphenol is an organic compound that features a unique combination of methoxy and methylselanyl groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(3,4-Dimethoxy-5-(methylselanyl)phenyl)vinyl)-2-methoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 2-methoxyphenol.
Formation of the Vinyl Group: The vinyl group is introduced through a Wittig reaction, where 3,4-dimethoxybenzaldehyde is reacted with a suitable phosphonium ylide.
Introduction of the Methylselanyl Group: The methylselanyl group is introduced via a nucleophilic substitution reaction using a methylselanyl reagent.
Final Coupling: The final step involves coupling the intermediate products to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-(3,4-Dimethoxy-5-(methylselanyl)phenyl)vinyl)-2-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of various substituted phenols.
Aplicaciones Científicas De Investigación
5-(1-(3,4-Dimethoxy-5-(methylselanyl)phenyl)vinyl)-2-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(1-(3,4-Dimethoxy-5-(methylselanyl)phenyl)vinyl)-2-methoxyphenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
5-(1-(3,4-Dimethoxyphenyl)vinyl)-2-methoxyphenol: Lacks the methylselanyl group.
5-(1-(3,4-Dimethoxy-5-(methylthio)phenyl)vinyl)-2-methoxyphenol: Contains a methylthio group instead of a methylselanyl group.
Uniqueness
The presence of the methylselanyl group in 5-(1-(3,4-Dimethoxy-5-(methylselanyl)phenyl)vinyl)-2-methoxyphenol imparts unique chemical and biological properties, distinguishing it from similar compounds. This group may enhance the compound’s reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C18H20O4Se |
|---|---|
Peso molecular |
379.3 g/mol |
Nombre IUPAC |
5-[1-(3,4-dimethoxy-5-methylselanylphenyl)ethenyl]-2-methoxyphenol |
InChI |
InChI=1S/C18H20O4Se/c1-11(12-6-7-15(20-2)14(19)8-12)13-9-16(21-3)18(22-4)17(10-13)23-5/h6-10,19H,1H2,2-5H3 |
Clave InChI |
FNZXVGRCMOAMCY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=C)C2=CC(=C(C(=C2)[Se]C)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-5-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13033313.png)
![2,6-Dibromo-3H-imidazo[4,5-b]pyridine](/img/structure/B13033325.png)
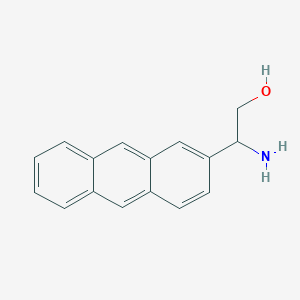
![6-Chloro-2-cyclopropyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13033331.png)
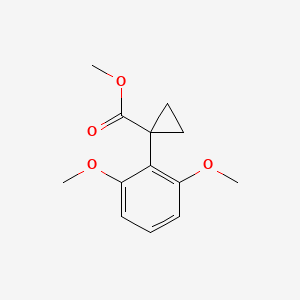

![7-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13033363.png)
![(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acid](/img/structure/B13033365.png)
